碳酸二氮铵;碳酸氢盐;氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

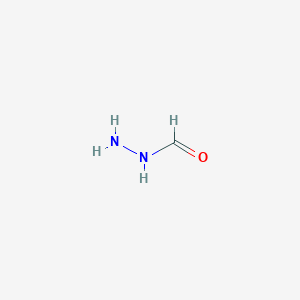

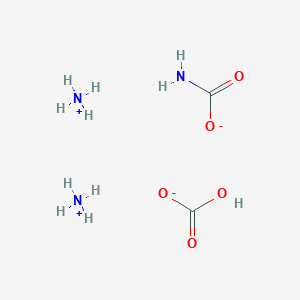

碳酸铵是一种化学化合物,化学式为(NH₄)₂CO₃ 。它是一种白色晶体固体,加热分解后会释放氨气和二氧化碳气体它也称为“挥发盐”或“鹿角盐” .

科学研究应用

碳酸铵在科学研究中有着广泛的应用:

化学: 它用作各种化学反应中的试剂和缓冲剂。

生物学: 它被用于生物样品的制备以及一些培养基的成分。

医药: 它被用于配制闻盐,闻盐用于唤醒晕倒的人。

作用机制

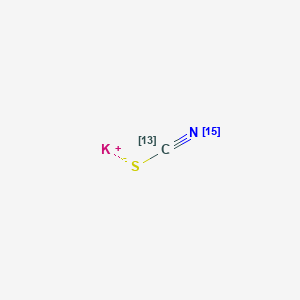

碳酸铵的作用机制涉及其分解成氨气和二氧化碳。氨气释放是其具有强烈气味以及用于闻盐的原因。 在生物系统中,碳酸铵可以改变 pH 值并起刺激作用,刺激呼吸系统 {_svg_3}.

生化分析

Biochemical Properties

Ammonium bicarbonate-ammonium carbamate participates in several biochemical reactions. It is formed by the reaction of carbon dioxide (CO2) and ammonia (NH3) in both aqueous and non-aqueous solutions . The formation of this compound is fast and efficient, with the efficiency ranging between 78 and 99%, depending on both the NH3 concentration and the solvent nature

Cellular Effects

The effects of Ammonium bicarbonate-ammonium carbamate on cells are not well-studied. Related compounds such as ammonium salts have been shown to have effects on bacterial cells. For instance, certain bacteria like Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are highly resistant to ammonium .

Molecular Mechanism

The molecular mechanism of action of Ammonium bicarbonate-ammonium carbamate involves its formation through the capture of carbon dioxide by ammonia . This process occurs in both aqueous and non-aqueous solutions and is influenced by factors such as the NH3 concentration and the nature of the solvent . The compound can also be used to produce urea under certain conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ammonium bicarbonate-ammonium carbamate can change over time. For instance, the thermal dissociation study of ammonium carbonate using nonisothermal thermogravimetric analysis showed that the reaction rates are highest at temperatures of 96, 118, and 128 °C, respectively .

Dosage Effects in Animal Models

Related compounds such as ammonium salts have been shown to have toxic effects at high doses .

Metabolic Pathways

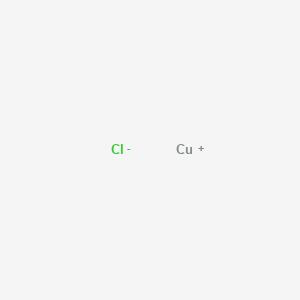

Ammonium bicarbonate-ammonium carbamate is involved in the metabolic pathway of urea production . The compound is used to produce urea with good yield (up to 54% on carbamate basis) at 393–413 K in the presence of inexpensive Cu (II) and Zn (II) catalysts .

准备方法

碳酸铵可以通过两步法合成:

二氧化碳与氨气反应: 二氧化碳与氨气反应生成碳酸氢铵[ \text{CO}2 + \text{NH}_3 \rightarrow \text{NH}_4\text{HCO}_3 ]

碳酸铵的形成: 碳酸氢铵进一步与氨气反应生成碳酸铵[ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]

化学反应分析

碳酸铵会发生多种类型的化学反应:

分解: 加热后,碳酸铵会分解成氨气、二氧化碳和水[ (\text{NH}4)_2\text{CO}_3 \rightarrow 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

与酸反应: 它与酸反应生成铵盐和二氧化碳[ (\text{NH}_4)_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

与碱反应: 它可以与强碱反应生成氨气和水[ (\text{NH}_4)_2\text{CO}_3 + 2\text{NaOH} \rightarrow 2\text{NH}_3 + 2\text{H}_2\text{O} + \text{Na}_2\text{CO}_3 ]

相似化合物的比较

碳酸铵类似于其他铵盐,如碳酸氢铵和氨基甲酸铵。它独特之处在于它能够容易地分解成氨气和二氧化碳,使其特别适用于作为膨松剂和闻盐。其他类似的化合物包括:

碳酸氢铵: (NH₄)HCO₃

氨基甲酸铵: NH₂COONH₄

碳酸钠: Na₂CO₃

碳酸钾: K₂CO₃

属性

CAS 编号 |

8000-73-5 |

|---|---|

分子式 |

C2H11N3O5 |

分子量 |

157.13 g/mol |

IUPAC 名称 |

azane;carbamic acid;carbonic acid |

InChI |

InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 |

InChI 键 |

YNSUIDWLZCFLML-UHFFFAOYSA-N |

杂质 |

Ammonium carbamate is an impurity of commercial ammonium carbonate. |

SMILES |

C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] |

规范 SMILES |

C(=O)(N)O.C(=O)(O)O.N.N |

颜色/形态 |

Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |

密度 |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |

熔点 |

58 °C (decomposes) |

Key on ui other cas no. |

8000-73-5 |

物理描述 |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |

Pictograms |

Irritant |

相关CAS编号 |

10361-29-2 (unspecified ammonium salt) 1066-33-7 (Parent) 506-87-6 (Parent) |

溶解度 |

Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |

同义词 |

Carbonic Acid Monoammonium Salt, mixt. with Carbamic Acid Monoammonium Salt; Carbamic Acid Monoammonium Salt, mixt. contg.: Ammonium Bicarbonate-ammonium Carbamate; Ammonium Carbonate Carbamate; Hartshorn; UGAM Mixture; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ammonium bicarbonate/ammonium carbamate interact with paint to facilitate removal?

A: While the provided abstracts don't delve into the specific mechanism of interaction between ammonium bicarbonate/ammonium carbamate and paint, they highlight its role as an activator in alkaline paint removers. [, ] This suggests that the compound likely promotes the breakdown of the paint's chemical structure, weakening its adhesion to the underlying surface. This could involve:

Q2: What are the advantages of using ammonium bicarbonate/ammonium carbamate over other alkaline activators in paint removers?

A: The research indicates that replacing ammonia with ammonium bicarbonate or ammonium carbamate, particularly in benzyl alcohol-based paint removers, leads to improved paint-removing activity. [] This suggests several potential advantages:

- Enhanced Emulsion Stability: The research mentions that the ammonium bicarbonate-containing formulations are often W/O (water-in-oil) emulsions. [] The presence of these ammonium compounds might contribute to the stability of these emulsions, preventing separation and maintaining the effectiveness of the paint remover.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)

![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)